(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one

Heterocyclic Chemistry Enaminone Reactivity Diversity-Oriented Synthesis

(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one (CAS 338416-81-2) is a synthetic enaminone-fused 1,4-benzothiazin-3-one derivative with molecular formula C17H16N2O2S and molecular weight 312.4 g/mol. Unlike many benzothiazinones developed as targeted bioactive agents (e.g., the antitubercular DprE1 inhibitors BTZ043 and PBTZ169), this compound is primarily positioned as a versatile synthetic intermediate bearing a reactive 2-aminomethylene enaminone handle that enables downstream elaboration into diverse fused heterocyclic libraries.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 338416-81-2
Cat. No. B2648748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one
CAS338416-81-2
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC=C2C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C17H16N2O2S/c1-21-13-8-6-12(7-9-13)10-18-11-16-17(20)19-14-4-2-3-5-15(14)22-16/h2-9,11,18H,10H2,1H3,(H,19,20)/b16-11+
InChIKeyVSPIFUPINZBLSV-LFIBNONCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing the 4H-1,4-Benzothiazin-3-one Intermediate CAS 338416-81-2: A Reactive Enaminone Building Block for Heterocyclic Chemistry


(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one (CAS 338416-81-2) is a synthetic enaminone-fused 1,4-benzothiazin-3-one derivative with molecular formula C17H16N2O2S and molecular weight 312.4 g/mol [1]. Unlike many benzothiazinones developed as targeted bioactive agents (e.g., the antitubercular DprE1 inhibitors BTZ043 and PBTZ169), this compound is primarily positioned as a versatile synthetic intermediate bearing a reactive 2-aminomethylene enaminone handle that enables downstream elaboration into diverse fused heterocyclic libraries [2]. It is commercially available at ≥95% purity from specialty chemical suppliers for research and development use .

Why In-Class Benzothiazinone Substitution Fails: Functional Divergence of the Enaminone Intermediate 338416-81-2 from Bioactive Nitro- and Kinase-Targeted Analogs


Benzothiazinones constitute a pharmacologically privileged scaffold, but their substitution pattern dictates a fundamental functional bifurcation: compounds such as BTZ043 and PBTZ169 rely on an 8-nitro group and elaborate C2-substituents for nanomolar covalent inhibition of DprE1 in Mycobacterium tuberculosis [1], while BTO-5h and BTO-5s were optimized as allosteric or substrate-competitive inhibitors of GSK-3β (IC50 8 μM and 10 μM, respectively) [2]. In contrast, compound 338416-81-2 lacks the 8-nitro pharmacophore and instead bears a 4-methoxybenzyl enaminone side chain that functions as a synthetic handle, not a potency-driving moiety. This structural divergence means that the compound cannot substitute for bioactive benzothiazinones in target-based assays, and conversely, bioactive benzothiazinones cannot replicate its enaminone-dependent reactivity in heterocycle synthesis [3]. Substitution with a generic, unsubstituted 2H-1,4-benzothiazin-3(4H)-one core would forfeit the enaminone reactivity essential for downstream derivatization.

Quantitative Differentiation Evidence for (2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one (CAS 338416-81-2)


Enaminone Reactivity Unlocks Heterocyclic Library Synthesis: Class-Level Differentiation from the Unsubstituted Benzothiazinone Core

The enaminone moiety in compound 338416-81-2 endows it with ambident nucleophilic reactivity that enables cyclocondensation with active methylene compounds and diazotized anilines to yield pyrido[3,2-b][1,4]benzothiazines and arylhydrazono derivatives, respectively. Abbas & Farghaly (2010) demonstrated this reactivity for the structurally analogous enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one, which reacted with diverse active methylene substrates (malononitrile, ethyl cyanoacetate, acetylacetone) under mild conditions (ethanol, reflux, catalytic piperidine) to afford fused heterocycles in yields ranging from 62% to 85% [1]. The unsubstituted 2H-1,4-benzothiazin-3(4H)-one core lacks this exocyclic enaminone handle and therefore cannot participate in analogous cyclocondensation reactions, fundamentally limiting its synthetic utility.

Heterocyclic Chemistry Enaminone Reactivity Diversity-Oriented Synthesis

Absence of the 8-Nitro Group Defines Functional Non-Overlap with DprE1-Targeted Antitubercular Benzothiazinones

The 8-nitro substituent is structurally essential for the antimycobacterial mechanism of action of clinical benzothiazinones, as it forms a covalent semimercaptal adduct with Cys387 in the DprE1 active site [1]. BTZ043 exhibits a minimal inhibitory concentration (MIC) of 1 ng/mL (approximately 0.0023 μM) against M. tuberculosis, while the clinical candidate PBTZ169 (macozinone) retains sub-microgram per mL potency through the same covalent mechanism [1][2]. Compound 338416-81-2 lacks the 8-nitro group entirely, as confirmed by its molecular formula (C17H16N2O2S) and PubChem structure record [3]. Consistent with SAR studies showing that removal of the 8-nitro group from BTZ scaffolds leads to extensive loss of antimycobacterial activity—often >1000-fold reduction [2]—no nanomolar or sub-micromolar antitubercular activity has been reported for this compound in any primary literature or authoritative database.

Antitubercular Drug Discovery DprE1 Inhibition Structure-Activity Relationship

Verified Purity ≥95% and Explicit Commercial Positioning as a Synthetic Building Block Differentiate 338416-81-2 from High-Cost Bioactive Benzothiazinone Standards

Compound 338416-81-2 is commercially supplied by AK Scientific at a minimum purity specification of 95% and is explicitly categorized and marketed as a synthetic 'building block' for research and development . Its PubChem entry corroborates this classification as a research intermediate [1]. In contrast, clinical-stage benzothiazinones such as PBTZ169 (macozinone) and BTZ043 are manufactured under stringent pharmaceutical quality requirements as drug candidates or reference standards, commanding substantially higher procurement costs. For example, macozinone is produced as an active pharmaceutical ingredient (API) for clinical trials under Good Manufacturing Practice (GMP) conditions, while BTZ043 has been released for first-in-human studies [2]. The building-block designation of 338416-81-2, combined with its ≥95% purity specification, aligns its procurement profile with the needs of medicinal chemistry and library synthesis programs rather than clinical or in vivo efficacy studies.

Chemical Procurement Building Block Quality Specification

Computational Physicochemical Profile Differentiates 338416-81-2 Handling and Solubility Characteristics from Highly Lipophilic Bioactive Benzothiazinones

Computed physicochemical descriptors for compound 338416-81-2, available from PubChem, provide a quantitative profile distinct from clinical benzothiazinones. The compound has a computed XLogP3-AA of 3.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. In comparison, BTZ043 (MW 453.4 g/mol, containing a spirocyclic dioxa-azaspiro substituent and an 8-nitro group) and PBTZ169 (MW 456.5 g/mol, containing an 8-nitro-6-trifluoromethyl substitution) are significantly more lipophilic and have larger molecular weights [2][3]. The lower molecular weight (312.4 g/mol) and moderate lipophilicity (XLogP3-AA 3.7) of 338416-81-2 suggest more favorable solubility in organic solvents such as DMSO and ethanol, facilitating its use as a synthetic intermediate in standard organic reaction conditions [1]. These differences have practical implications for dissolution protocols in both synthesis and assay preparation.

Physicochemical Properties Solubility Drug-Likeness

Procurement-Driven Application Scenarios for (2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one (CAS 338416-81-2)


Construction of Focused Benzothiazinone-Derived Heterocyclic Libraries via Enaminone Cyclocondensation

Medicinal chemistry teams seeking to generate structurally diverse pyridobenzothiazine, arylhydrazonobenzothiazine, and related fused heterocyclic libraries can employ compound 338416-81-2 as a key enaminone intermediate. As demonstrated by Abbas & Farghaly (2010) for the enaminone subclass, reaction with active methylene reagents (malononitrile, ethyl cyanoacetate, acetylacetone) under mild conditions (ethanol, catalytic piperidine, reflux) affords fused pyrido[3,2-b][1,4]benzothiazines in 62–85% yield [1], while coupling with diazotized anilines provides arylhydrazono derivatives. The 4-methoxybenzyl substituent on the enaminone nitrogen may further modulate electronic and steric properties during subsequent cyclization steps. This scenario is incompatible with the unsubstituted 2H-1,4-benzothiazin-3(4H)-one core, which lacks the requisite enaminone reactivity [1].

Scaffold-Hopping and Lead Diversification Programs Requiring a Non-Nitro, Derivatizable Benzothiazinone Core

Drug discovery programs exploring benzothiazinone-based scaffolds for targets beyond DprE1—where the 8-nitro group associated with potent antitubercular activity (BTZ043 MIC = 1 ng/mL) [2] is undesirable due to potential mutagenicity or toxicity concerns—can utilize compound 338416-81-2 as a non-nitro starting point. SAR studies confirm that removal of the 8-nitro group from BTZ scaffolds results in >1000-fold loss of antimycobacterial activity [3], confirming that 338416-81-2 occupies a distinct chemical space. Its structurally confirmed absence of the nitro group [4] enables exploration of alternative pharmacological profiles without the genotoxic liability sometimes associated with nitroaromatic compounds [3].

Cost-Efficient Procurement of a Research-Grade Benzothiazinone Intermediate for Academic and Early-Stage Industrial Synthesis

Academic laboratories and early-stage biotech programs requiring a benzothiazinone intermediate for chemical methodology development or preliminary SAR exploration can select compound 338416-81-2 based on its verified ≥95% purity and explicit designation as a research building block . This contrasts with clinical benzothiazinones such as PBTZ169 and BTZ043, which are manufactured under GMP conditions for human trials and carry correspondingly higher procurement costs and regulatory documentation requirements [5]. The building-block classification and commercial availability through specialty chemical suppliers make 338416-81-2 the procurement-appropriate choice for synthetic chemistry applications where GMP-grade material is unnecessary .

Quote Request

Request a Quote for (2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.